molecular formula C22H27N3O2S B11300704 N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11300704
M. Wt: 397.5 g/mol
InChI Key: FNUBCYAADHMZER-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Sulfanyl Group:

    Etherification: The phenoxyethyl group is introduced through an etherification reaction, typically involving the reaction of the phenol derivative with an alkyl halide.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-benzothiazolesulfenamide: Shares a similar core structure but differs in the substituents attached to the benzodiazole ring.

    N-tert-butyl-2-thiophenesulfonamide: Contains a thiophene ring instead of a benzodiazole ring, leading to different chemical properties and applications.

Uniqueness

N-tert-butyl-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its combination of a benzodiazole core with a phenoxyethyl sulfanyl group and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H27N3O2S/c1-16-9-5-8-12-19(16)27-13-14-28-21-23-17-10-6-7-11-18(17)25(21)15-20(26)24-22(2,3)4/h5-12H,13-15H2,1-4H3,(H,24,26)

InChI Key

FNUBCYAADHMZER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)NC(C)(C)C

Origin of Product

United States

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